Methyl 2-(chlorosulfonyl)-4-nitrobenzoate
Overview
Description
Methyl 2-(chlorosulfonyl)-4-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO6S It is a derivative of benzoic acid and contains both chlorosulfonyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(chlorosulfonyl)-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 4-nitrobenzoate, followed by chlorosulfonation. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the chlorosulfonation is performed using chlorosulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chlorosulfonyl)-4-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogenation catalysts.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Tin(II) chloride, hydrogenation catalysts
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products Formed
Sulfonamides: Formed from substitution reactions with amines
Sulfonate Esters: Formed from substitution reactions with alcohols
Amino Derivatives: Formed from reduction of the nitro group
Carboxylic Acids: Formed from hydrolysis of the ester group
Scientific Research Applications
Methyl 2-(chlorosulfonyl)-4-nitrobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(chlorosulfonyl)-4-nitrobenzoate involves its reactivity towards nucleophiles and reducing agents. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack, while the nitro group can be reduced to an amino group, altering the compound’s chemical properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(chlorosulfonyl)benzoate: Lacks the nitro group, making it less reactive in certain substitution and reduction reactions.
Methyl 4-nitrobenzoate: Lacks the chlorosulfonyl group, limiting its use in sulfonamide synthesis.
Methyl 2-(chlorosulfonyl)-4-aminobenzoate: Contains an amino group instead of a nitro group, affecting its reactivity and applications.
Uniqueness
Methyl 2-(chlorosulfonyl)-4-nitrobenzoate is unique due to the presence of both chlorosulfonyl and nitro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions makes it valuable in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-chlorosulfonyl-4-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO6S/c1-16-8(11)6-3-2-5(10(12)13)4-7(6)17(9,14)15/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTJLRTUMSHHNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154712-47-7 | |
Record name | methyl 2-(chlorosulfonyl)-4-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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